3-bromo-N-(4-chloro-2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(4-chloro-2-methylphenyl)benzamide is an organic compound with the molecular formula C14H11BrClNO It is a derivative of benzamide, where the benzene ring is substituted with bromine, chlorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4-chloro-2-methylphenyl)benzamide typically involves the following steps:
Amidation: The brominated benzene derivative is then reacted with 4-chloro-2-methylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(4-chloro-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol can be used to replace the bromine atom.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium can oxidize the methyl group to a carboxylic acid.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.
Major Products
Substitution: Formation of methoxy-substituted derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-bromo-N-(4-chloro-2-methylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-chloro-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups like bromine and chlorine can influence its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(2-chloro-4-methylphenyl)benzamide
- 4-bromo-N-(3-chloro-2-methylphenyl)benzamide
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
Uniqueness
3-bromo-N-(4-chloro-2-methylphenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and methyl groups provides a distinct electronic environment that can be exploited in various applications.
Properties
IUPAC Name |
3-bromo-N-(4-chloro-2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-9-7-12(16)5-6-13(9)17-14(18)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARVVNUQAQCSES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.